(2S)-2-Fluorocyclohexan-1-one

Description

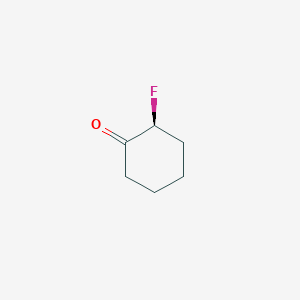

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-fluorocyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FO/c7-5-3-1-2-4-6(5)8/h5H,1-4H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQYOFTVCYSPHPG-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(=O)[C@H](C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654735 | |

| Record name | (2S)-2-Fluorocyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918300-55-7 | |

| Record name | (2S)-2-Fluorocyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2s 2 Fluorocyclohexan 1 One and Its Chiral Derivatives

Asymmetric Fluorination Approaches to Chiral α-Fluoroketones

The direct asymmetric α-fluorination of ketones and their derivatives represents a primary strategy for the synthesis of chiral α-fluoroketones. This field has seen rapid advancement through the development of various catalytic systems, including organocatalysis, transition metal catalysis, and phase-transfer catalysis. organicreactions.org

Enantioselective Synthesis of 2-Fluorocyclohexanone (B1314666) Frameworks

The enantioselective fluorination of cyclohexanone (B45756) derivatives is a challenging transformation, particularly for α-branched substrates, which are often inert under typical enamine catalysis conditions. nih.govnih.gov A significant breakthrough involves a dual catalysis approach that successfully merges two distinct chiral catalytic cycles. nih.govnih.govacs.org This method has proven effective for the direct asymmetric fluorination of α-substituted cyclohexanones, generating valuable quaternary fluorine-containing stereocenters. nih.govnih.govacs.org

One-pot reaction sequences have also been developed to construct complex fluorinated cyclohexanone and cyclohexenol (B1201834) frameworks. For instance, a recyclable fluorous bifunctional cinchona alkaloid/thiourea catalyst has been used in a quadruple fluorination/Michael/Michael/aldol (B89426) sequence to synthesize highly functionalized cyclohexanols bearing six contiguous stereocenters, including a fluorinated tertiary carbon, with high diastereoselectivity and enantioselectivity. sci-hub.seresearchgate.net Similarly, a one-pot fluorination and organocatalytic Robinson annulation sequence provides asymmetric access to 6-fluorocyclohex-2-en-1-ones with excellent stereocontrol. nih.gov

Utilization of Chiral Fluorinating Agents and Catalytic Systems

The development of catalytic enantioselective fluorination has largely relied on electrophilic N-F fluorinating agents, such as Selectfluor and N-fluorobenzenesulfonimide (NFSI). nih.govnih.gov The challenge lies in achieving stereocontrol, which has been addressed through several catalytic strategies. organicreactions.org

Chiral anion phase-transfer (CAPT) catalysis is a powerful method where a chiral lipophilic phosphate (B84403) anion, derived from catalysts like BINOL, pairs with the cationic fluorinating agent (e.g., Selectfluor). pnas.orgnih.govcapes.gov.br This generates a soluble, chiral electrophilic fluorinating species in a nonpolar solvent, enabling enantioselective fluorination of substrates like enamides and alkenes. pnas.orgfigshare.com The effectiveness of this method often relies on directing groups within the substrate to achieve high enantiocontrol. pnas.orgnih.gov

Transition metal catalysis, particularly with palladium, has been instrumental in the enantioselective fluorination of carbonyl compounds. Chiral palladium complexes have been successfully used to catalyze the fluorination of β-ketoesters and oxindoles with high enantioselectivity. nih.govacs.org The proposed mechanism involves the coordination of the substrate to the cationic palladium catalyst, which increases the acidity of the α-proton and facilitates the formation of a chiral metal enolate that reacts with the electrophilic fluorine source. nih.gov

| Catalyst Type | Substrate Class | Fluorinating Agent | Key Features |

| Chiral Anion Phase-Transfer | Alkenes, Enamides | Selectfluor | Generates a soluble, chiral electrophile in a nonpolar medium; often requires a directing group. pnas.orgnih.gov |

| Palladium Complexes | β-Ketoesters, Oxindoles | NFSI | Forms a chiral metal enolate intermediate; effective for activated carbonyls. nih.govacs.org |

| Organocatalysis (e.g., Cinchona Alkaloids) | Aldehydes, Ketones | NFSI, Selectfluor | Proceeds via enamine or iminium intermediates; successful for α-fluorination of aldehydes and unbranched ketones. nih.govprinceton.eduacs.org |

| Dual Catalysis (Chiral Anion + Enamine) | α-Branched Cyclohexanones | Selectfluor | Merges two catalytic cycles to fluorinate challenging, sterically hindered substrates. nih.govnih.gov |

Direct α-Fluorination via Enolate Intermediates with Stereocontrol

The α-fluorination of carbonyl compounds often proceeds through enol or enolate intermediates. Stereocontrol in these reactions is a central challenge in synthesizing chiral α-fluoroketones. nih.gov Early advances involved the use of stoichiometric chiral N-F reagents for the asymmetric fluorination of preformed metal enolates or silyl (B83357) enol ethers. nih.gov

Catalytic methods have since been developed that generate chiral enolates in situ. Transition metal catalysis, for instance with chiral palladium complexes, activates β-ketoesters to form a chiral metal enolate that subsequently reacts with an electrophilic fluorine source like NFSI. nih.gov This strategy provides access to fluorinated β-ketoesters with high enantioselectivity. nih.gov

Organocatalysis offers an alternative, metal-free approach. Chiral secondary amines can catalyze the fluorination of aldehydes and ketones by forming a transient chiral enamine intermediate. nih.govprinceton.eduacs.org This enamine then reacts with an electrophilic fluorinating agent. While highly successful for aldehydes, this method initially showed limited success for ketones like cyclohexanone, often resulting in low enantioselectivity. nih.gov More recent developments, however, have expanded the scope and efficiency of organocatalytic ketone fluorination. thieme-connect.com

Dual Catalysis and Organocatalytic Strategies

Dual catalysis, where two independent catalytic cycles operate synergistically, has emerged as a powerful strategy to achieve transformations not possible with a single catalyst. nih.gov This approach has been particularly effective in the challenging asymmetric fluorination of sterically hindered ketones.

Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis

A landmark achievement in the synthesis of chiral α-fluoroketones is the successful merger of chiral anion phase-transfer (CAPT) catalysis and enamine catalysis. nih.govnih.govacs.orgacs.org This dual-catalyst system effectively addresses the difficult α-fluorination of α-branched cyclohexanones, which are typically unreactive under standard enamine catalysis. thieme-connect.comnih.govnih.gov

The proposed mechanism involves two simultaneous cycles:

Enamine Cycle: A primary amine organocatalyst, such as a protected amino acid, reacts with the α-branched cyclohexanone to form a chiral enamine. This enamine is the nucleophilic species that will be fluorinated. nih.gov

Chiral Anion Phase-Transfer Cycle: A chiral phosphoric acid catalyst undergoes anion exchange with the insoluble electrophilic fluorinating agent, Selectfluor. This generates a soluble and highly reactive chiral ion-paired electrophile in the organic phase. nih.govnih.gov

The two activated species—the chiral enamine and the chiral electrophilic fluorine source—then react. The high levels of enantioselectivity observed are attributed to a favorable, hydrogen-bonded transition state between the two chiral components. nih.gov This synergistic cooperation is crucial, as control experiments show little to no reactivity or enantioselectivity when only one of the catalysts is used. thieme-connect.com This methodology has been shown to tolerate a range of α-aryl, α-alkenyl, and α-alkynyl substituents on the cyclohexanone ring, consistently delivering the α-fluorinated products with high enantioselectivity. nih.govacs.org

Table 2: Asymmetric Fluorination of α-Phenylcyclohexanone via Dual Catalysis Representative data adapted from studies on dual catalytic systems. nih.govacs.org

| Entry | Organocatalyst (Amine) | Chiral Anion Catalyst (Phosphoric Acid) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Phenylalanine derivative | BINOL-derived phosphate | 43 | 92 |

| 2 | Naphthylalanine derivative | TRIP-derived phosphate | 41 | 96 |

| 3 | Anthrylalanine derivative | STRIP-derived phosphate | 38 | 94 |

Enamine Activation of Ketones in Asymmetric Fluorination

The direct asymmetric α-fluorination of ketones via enamine catalysis has historically been a challenging transformation. beilstein-journals.orgfishersci.ca Compared to aldehydes, ketones exhibit slower condensation rates with secondary amine catalysts, leading to low equilibrium concentrations of the enamine intermediate, which adversely affects reaction efficiency. beilstein-journals.orgfishersci.ca To overcome this, extensive research has focused on the development of more effective organocatalysts.

A significant breakthrough was achieved through the high-throughput screening of a diverse library of amine catalysts, which identified primary amine-functionalized Cinchona alkaloids as optimal catalysts for the asymmetric α-fluorination of cyclic ketones, including cyclohexanone. beilstein-journals.orgfishersci.cawikipedia.orgrsc.org This approach utilizes an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), and provides a direct route to chiral α-fluoroketones with high levels of enantioselectivity. beilstein-journals.orgfishersci.ca The primary amine catalyst not only facilitates the formation of the enamine intermediate but also controls the stereochemical outcome of the fluorination, allowing for high regio-, chemo-, enantio-, and diastereoselectivity. beilstein-journals.orgfishersci.ca

Further advancements have led to the development of dual-catalytic systems that merge two distinct chiral catalytic cycles. One such system combines a chiral anion phase-transfer catalysis cycle to activate the electrophilic fluorinating agent, Selectfluor, with an enamine activation cycle using a protected amino acid as the organocatalyst. st-andrews.ac.ukjk-sci.comsigmaaldrich.com This dual-catalysis approach has proven effective for the direct asymmetric fluorination of α-substituted cyclohexanones, enabling the generation of quaternary fluorine-containing stereocenters with high enantioselectivity. jk-sci.comsigmaaldrich.com

| Catalyst System | Substrate | Fluorinating Agent | Key Features | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Primary amine-functionalized Cinchona alkaloid | Cyclohexanone | NFSI | Overcomes low enamine concentration; high regio- and stereoselectivity. beilstein-journals.orgfishersci.ca | Up to 99% fishersci.ca |

| Dual-catalysis: Chiral phosphoric acid and protected amino acid | α-Aryl cyclohexanones | Selectfluor | Generates quaternary fluorine stereocenters; combines enamine and chiral anion phase-transfer catalysis. st-andrews.ac.ukjk-sci.com | High enantioselectivities reported. jk-sci.com |

Electrophilic and Nucleophilic Fluorination Pathways

Both electrophilic and nucleophilic fluorination strategies have been successfully employed in the synthesis of α-fluoroketones. The choice of pathway often depends on the nature of the substrate and the desired regiochemical and stereochemical outcome.

Electrophilic Fluorination of Enol Esters using SelectFluor Reagents

The reaction of enol esters with the electrophilic fluorinating agent Selectfluor provides a facile and mild route to the corresponding α-fluoroketones. chemspider.comscbt.comnih.gov This methodology is particularly useful for the synthesis of medicinally relevant compounds, such as fluorinated steroids. chemspider.comscbt.com Mechanistic studies, supported by detailed kinetic experiments, indicate that this reaction proceeds through a polar two-electron process. chemspider.comscbt.comnih.gov The proposed mechanism involves the formation of an oxygen-stabilized carbenium species, rather than a single-electron transfer (SET) process involving radical intermediates. chemspider.comscbt.com Understanding the structure-reactivity relationships in this transformation is crucial for the rational application of this methodology in the synthesis of α-fluoroketones. scbt.comnih.gov

Hypervalent Iodine Catalysis for Nucleophilic Fluorination of α-Branched Ketones

A metal-free, redox-umpolung strategy has been developed for the catalytic fluorination of α-branched ketones using a nucleophilic fluorine source. nih.govrsc.org This approach relies on the in-situ generation of a hypervalent iodine(III) catalyst through the oxidation of an aryl iodide precursor. nih.gov The judicious choice of an oxidant, such as cyclopropyl (B3062369) malonyl peroxide, is critical for the success of the reaction, as it facilitates the formation of the active I(III) catalyst while avoiding undesired side reactions like Baeyer-Villiger oxidation. nih.gov This method allows for the direct fluorination of a broad range of 2-arylcyclohexanones and other cyclic ketones under mild conditions. rsc.orgnih.gov Mechanistic investigations suggest the involvement of an O-bonded hypervalent iodine intermediate. nih.gov

| Catalyst System | Fluorine Source | Substrate Scope | Key Features |

|---|---|---|---|

| Iodoarene/Cyclopropyl malonoyl peroxide | Nucleophilic Fluoride (B91410) | α-Branched ketones, including 2-arylcyclohexanones. nih.gov | Metal-free, redox-umpolung catalysis; in-situ catalyst generation. nih.govrsc.org |

Fluorination of Vinyl Azides for α-Fluoroketone Synthesis

An efficient and mild method for the synthesis of α-fluoroketones involves the fluorination of vinyl azides using Selectfluor as the fluorine source. This transition-metal-free protocol demonstrates excellent functional group tolerance and can be applied to a wide range of substituted vinyl azides. The reaction mechanism is proposed to initiate with a single-electron transfer (SET) from the vinyl azide (B81097) to Selectfluor, generating a radical cation. This is followed by a fluorine atom transfer to yield the α-fluoroketone after hydrolysis. Isotopic labeling studies have confirmed that the oxygen atom in the resulting ketone originates from water.

Derivatization and Functionalization of Fluorinated Cyclohexanone Skeletons

The fluorinated cyclohexanone core serves as a versatile building block for the synthesis of more complex fluorinated cyclohexane (B81311) derivatives. These derivatives are of interest for their potential applications in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms.

Synthesis of Fluorinated Cyclohexane Derivatives

The synthesis of highly functionalized and stereochemically defined fluorinated cyclohexane derivatives often starts from precursors that can be conceptually related to fluorinated cyclohexanones. For instance, the synthesis of all-cis-2,3,5,6-tetrafluorocyclohexylamine stereoisomers has been achieved through a sequence involving a Birch reduction of benzonitrile, followed by epoxidation and hydrofluorination reactions. beilstein-journals.org This multi-step process allows for the controlled installation of multiple fluorine atoms and other functional groups on the cyclohexane ring.

The reduction of the ketone functionality in a fluorinated cyclohexanone can lead to fluorinated cyclohexanols. For example, the reduction of a substituted cyclohexanone with sodium borohydride (B1222165) can yield the corresponding cyclohexanol, which can then be further functionalized. The resulting hydroxyl group can be used to introduce other functionalities or can be subjected to deoxofluorination to install additional fluorine atoms.

Furthermore, the fluorinated cyclohexanone scaffold can be elaborated into more complex structures. One-pot fluorination and organocatalytic Robinson annulation sequences have been developed for the asymmetric synthesis of fluorinated cyclohexenones. These methods allow for the construction of polycyclic systems containing fluorine atoms with high stereocontrol. The development of such synthetic strategies is crucial for accessing a diverse range of fluorinated cyclohexane derivatives with tailored properties.

Transformations Leading to Complex Fluorinated Motifs

The strategic incorporation of fluorine into cyclic ketones, such as in (2S)-2-Fluorocyclohexan-1-one, provides a valuable starting point for the synthesis of more complex and stereochemically rich fluorinated molecules. The presence of the fluorine atom not only influences the conformational preferences and reactivity of the cyclohexanone ring but also serves as a key stereochemical marker in subsequent transformations. Advanced synthetic methodologies, particularly organocatalytic cascade and domino reactions, have proven to be powerful tools for elaborating the 2-fluorocyclohexanone scaffold into intricate molecular architectures. These reactions allow for the construction of multiple C-C bonds and stereocenters in a single, highly efficient operation.

One notable strategy involves a one-pot fluorination and organocatalytic Robinson annulation sequence to achieve the asymmetric synthesis of 6-fluorocyclohex-2-en-1-ones. researchgate.netnih.govresearchgate.net This method, promoted by cinchona alkaloid-derived amines, facilitates a Michael addition followed by an intramolecular aldol condensation. The process establishes two stereocenters with high levels of diastereoselectivity and enantioselectivity. nih.gov While this specific sequence often involves in situ fluorination of a β-ketoester which then reacts with a Michael acceptor, it exemplifies a powerful route to densely functionalized fluorinated carbocycles that are structurally analogous to products derivable from pre-fluorinated ketones. The reaction demonstrates excellent control over the newly formed stereocenters, affording products in good to excellent yields. nih.gov

| β-Ketoester | Michael Acceptor (Chalcone) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Ethyl 2-fluoro-3-oxobutanoate | (E)-1,3-Diphenylprop-2-en-1-one | 79 | 5:1 | 99 |

| Ethyl 2-fluoro-3-oxobutanoate | (E)-1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one | 75 | 6:1 | 99 |

| Ethyl 2-fluoro-3-oxobutanoate | (E)-1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one | 81 | 5:1 | 99 |

| tert-Butyl 2-fluoro-3-oxobutanoate | (E)-1,3-Diphenylprop-2-en-1-one | 80 | 20:1 | 99 |

An even more complex transformation is the recyclable fluorous bifunctional Cinchona alkaloid/thiourea-catalyzed quadruple cascade reaction. This remarkable one-pot synthesis utilizes a β-ketoester, a β-nitrostyrene, and an α,β-unsaturated aldehyde to construct highly functionalized 2-fluorocyclohexanols bearing six contiguous stereocenters. The sequence involves an initial fluorination, followed by two consecutive Michael additions and a final aldol reaction. The bifunctional catalyst is crucial for controlling the stereochemistry of the initial Michael addition, which then dictates the stereochemical outcome of the subsequent steps. This methodology provides access to exceptionally complex fluorinated motifs from simple, readily available starting materials with excellent stereocontrol.

| β-Ketoester (R Group) | β-Nitrostyrene (Ar Group) | α,β-Unsaturated Aldehyde (Ar' Group) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| MeO | Ph | Ph | 78 | >20:1 | 99 |

| EtO | Ph | Ph | 75 | >20:1 | 99 |

| tBuO | Ph | Ph | 72 | >20:1 | 99 |

| EtO | 4-MeO-Ph | Ph | 70 | >20:1 | 96 |

| EtO | 4-Cl-Ph | Ph | 73 | >20:1 | 99 |

| EtO | Ph | 4-MeO-Ph | 65 | >20:1 | 99 |

Beyond carbocycles, fluorinated ketones are precursors to complex heterocyclic structures. For instance, the enantioselective synthesis of fluorinated tricyclic chromanones has been achieved through a tandem reaction between 2-fluorinated 1-(2-hydroxyaryl)-1,3-diketones and α,β-unsaturated aldehydes. researchgate.netrsc.org This organocatalyzed sequence, involving a Michael addition/cycloketalization/hemiacetalization, creates multiple stereocenters with outstanding enantioselectivity and diastereoselectivity. rsc.org This demonstrates the utility of α-fluoro carbonyl compounds in building complex, fluorine-containing oxygenated heterocycles.

Furthermore, α-fluoroketones like 2-fluorocyclohexanone are potential substrates for classical rearrangement reactions that can lead to novel fluorinated motifs. The Favorskii rearrangement, for example, involves the treatment of an α-haloketone with a base to yield a rearranged carboxylic acid derivative. wikipedia.orgadichemistry.com In the case of cyclic α-haloketones, this transformation results in a ring contraction. wikipedia.orgadichemistry.com Applying this to this compound would be expected to produce a chiral fluorinated cyclopentanecarboxylic acid derivative, thus transforming the six-membered ring into a five-membered one with high stereochemical control.

Mechanistic Investigations of Fluorination Reactions and Reactivity Profiles

Reaction Mechanisms in Chiral Fluoroketone Formation

The synthesis of chiral α-fluoroketones, such as (2S)-2-Fluorocyclohexan-1-one, is achieved through electrophilic fluorination, a process whose precise mechanism can vary. The nature of the reaction pathway, whether proceeding through a polar two-electron process or a single-electron transfer, remains a subject of investigation and can be influenced by the specific substrates and reagents employed. wikipedia.org

In many instances, the electrophilic fluorination of ketones, particularly via their enol or enol ether derivatives, is understood to proceed through a polar two-electron mechanism. core.ac.ukresearchgate.net This pathway is analogous to a standard SN2 reaction. The process is initiated by the attack of a carbon-centered nucleophile, such as a silyl (B83357) enol ether or an enolate, on an electrophilic fluorine source like Selectfluor (F-TEDA-BF₄). wikipedia.orgresearchgate.net

Rigorous kinetic studies on the fluorination of enol esters with Selectfluor support a mechanism involving an oxygen-stabilized carbenium species, rather than radical intermediates. core.ac.ukresearchgate.net This pathway avoids the formation of high-energy radical species and is consistent with the observed reaction kinetics and product distributions in many systems. core.ac.uk The debate between an SN2 and a single-electron transfer (SET) process is ongoing, but evidence from experiments with various nucleophiles often favors the polar two-electron model. wikipedia.org

Alternatively, some fluorination reactions are proposed to occur via a single-electron transfer (SET) mechanism. researchgate.net In this pathway, the reaction begins with the transfer of a single electron from the nucleophile (e.g., an enolate) to the electrophilic fluorinating agent. youtube.com This transfer generates a radical cation from the nucleophile and a radical species from the fluorine source. acs.org

The resulting radical intermediates then combine in a subsequent step, known as fluorine atom transfer, to form the C-F bond. researchgate.netrsc.org Evidence for SET mechanisms can include the observation of radical-derived byproducts or the outcomes of radical probe experiments. wikipedia.org While often considered less common for reagents like Selectfluor in ketone fluorination, the SET pathway can be favored under specific conditions or with different substrates, representing an alternative mechanistic route to α-fluoroketones. core.ac.ukresearchgate.net

Achieving high enantioselectivity in the formation of this compound relies on the use of chiral catalysts that orchestrate the fluorination event. A prominent strategy involves a dual or cooperative catalysis approach, merging two independent catalytic cycles that operate in synchrony. acs.orgnih.gov This is particularly effective for the asymmetric fluorination of α-branched cyclohexanones. nih.govthieme-connect.com

One proposed dual catalytic system involves:

Enamine Catalysis: A chiral primary amine catalyst, such as a protected amino acid, condenses with the parent cyclohexanone (B45756) to form a chiral enamine. acs.orgnih.gov This enamine is the active nucleophile that attacks the fluorine source. This activation mode is crucial for substrates like α-branched ketones, which can be inert in other systems. nih.gov

Chiral Anion Phase-Transfer Catalysis: Simultaneously, a lipophilic chiral catalyst, such as a chiral phosphoric acid, undergoes anion exchange with the counterions of an insoluble fluorinating agent like Selectfluor. acs.orgnih.gov This generates a soluble, chiral, and highly reactive electrophilic fluorinating species in the organic phase. nih.gov

The two activated chiral components—the enamine and the fluorinating agent—interact in a stereochemically defined transition state, likely governed by hydrogen bonding, to deliver the fluorine atom to one face of the enamine, thereby establishing the quaternary fluorine-containing stereocenter with high enantioselectivity. nih.gov Control experiments confirm that both catalysts are necessary for optimal reactivity and stereocontrol. thieme-connect.com

| Catalyst Type | Fluorinating Agent | Activation Mode | Key Feature |

|---|---|---|---|

| Chiral Primary Amine (e.g., Cinchona alkaloid derivative) | NFSI | Enamine Catalysis | Overcomes low equilibrium quantities of enamine formed with secondary amine catalysts. princeton.edu |

| Dual System: Chiral Phosphoric Acid + Protected Amino Acid | Selectfluor | Enamine Catalysis & Chiral Anion Phase-Transfer | Two chiral cycles cooperate to activate both the ketone and the fluorine source. acs.orgnih.gov |

| Chiral Palladium Complex | NFSI | Metal Enolate Formation | Effective for fluorination of β-ketoesters and oxindoles. nih.gov |

| Ti(TADDOLato) Complex | Selectfluor / NFSI | Lewis Acid Catalysis | Accelerates fluorination by promoting the enolization process. acs.org |

Stereoelectronic Effects on Reactivity

The presence of a fluorine atom at the α-position to a carbonyl group significantly alters the ketone's reactivity through powerful stereoelectronic effects. These effects are a consequence of fluorine's high electronegativity and the specific orbital interactions it engages in.

The fluorine atom at the α-position exerts a strong electron-withdrawing inductive effect (-I effect) through the sigma bond network. This effect polarizes the Cα-C bond, which in turn increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-halogenated ketones. nih.gov

When comparing the reactivity of α-fluoroketones to their chloro-, bromo-, and iodo- counterparts, the results can be counterintuitive if based solely on electronegativity. While the inductive effect of fluorine is the strongest, studies on the relative rates of borohydride (B1222165) reduction of α-haloacetophenones have shown that α-fluoroacetophenone is slightly less reactive than both α-chloroacetophenone and α-bromoacetophenone. nih.govbeilstein-journals.org All halogenated derivatives were, however, significantly more reactive than the parent acetophenone (B1666503). nih.govbeilstein-journals.org

This unexpected trend suggests that factors other than simple induction are at play. The prevailing explanation is that the energy barrier to adopt the most reactive conformation—where the C-X bond is perpendicular to the carbonyl plane for optimal orbital overlap—is higher for fluoro ketones. beilstein-journals.org The smaller size and higher electronegativity of fluorine may lead to less favorable steric and electronic interactions in this reactive conformation compared to the larger halogens. In contrast, α-chloroketones and α-bromoketones can more readily access this conformation, leading to their slightly enhanced reactivity in nucleophilic addition reactions despite their lower electronegativity. nih.govbeilstein-journals.org

| Competing Substrates | Relative Reactivity Ratio (Reduced Product) | Reference |

|---|---|---|

| α-Fluoroacetophenone vs. α-Chloroacetophenone | 1.00 : 1.35 | beilstein-journals.org |

| α-Fluoroacetophenone vs. α-Bromoacetophenone | 1.00 : 1.25 | beilstein-journals.org |

| α-Haloacetophenone vs. Acetophenone | Reduction of halo-ketone observed; no reduction of acetophenone detected. | nih.govbeilstein-journals.org |

Enzymatic Reactivity and Biocatalytic Transformations

Recent research has revealed the promiscuous activity of transaminases (TAs) in catalyzing the hydrodefluorination of α-fluoroketones. whiterose.ac.ukresearchgate.net This biocatalytic approach provides a novel method for the reductive dehalogenation of these compounds under environmentally benign conditions. whiterose.ac.ukresearchgate.net

Transaminases, pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, are primarily known for their role in amino acid metabolism, catalyzing the transfer of an amino group from a donor to a keto acceptor. However, a promiscuous hydrodefluorinase activity has been identified in TAs from sources such as Chromobacterium violaceum and Arthrobacter sp. whiterose.ac.ukresearchgate.net This activity facilitates the cleavage of the C-F bond in α-fluoroketones, resulting in the corresponding defluorinated ketone. whiterose.ac.ukresearchgate.net

The efficiency of the hydrodefluorination process is dependent on the concentration of the amine donor. Studies on the hydrodefluorination of α-fluoroacetophenone, catalyzed by Chromobacterium violaceum transaminase (CV-TA), demonstrate that a stoichiometric amount of the amine donor is crucial for achieving high conversions to the defluorinated ketone.

Table 1: Effect of Amine Donor Concentration on the Hydrodefluorination of α-Fluoroacetophenone Catalyzed by CV-TA

| Entry | Amine Donor | Concentration (mM) | Conversion of α-Fluoroacetophenone (%) | Formation of Acetophenone (%) |

|---|---|---|---|---|

| 1 | 2-Propylamine | 10 | 39 | 61 |

| 2 | 2-Propylamine | 25 | 79 | 21 |

| 3 | 2-Propylamine | 30 | >99 | <1 |

| 4 | 2-Propylamine | 50 | >99 | <1 |

| 5 | 2-Propylamine | 100 | >99 | <1 |

| 6 | L-Alanine | 50 | >99 | <1 |

Data sourced from studies on α-fluoroacetophenone as a model substrate. researchgate.net

The transaminase-catalyzed hydrodefluorination of α-fluoroketones has been shown to proceed in a regio- or stereoselective manner, highlighting the potential of this biocatalytic method for the synthesis of chiral compounds. whiterose.ac.ukresearchgate.net While specific enantioselective hydrodefluorination data for this compound is not extensively reported, the general principle has been established with other fluorinated substrates. whiterose.ac.uk

For instance, the enzymatic screening for the hydrodefluorination of racemic α-fluoroketones has shown that certain transaminase variants can exhibit modest enantioselectivities. whiterose.ac.uk This suggests that through enzyme engineering and screening of diverse biocatalysts, it may be possible to develop highly stereoselective hydrodefluorination reactions for specific substrates like this compound. The ability to selectively remove a fluorine atom from a chiral center opens up new avenues for the asymmetric synthesis of valuable chemical intermediates.

The proposed mechanism for this transformation involves the formation of an external aldimine between the PLP cofactor and the amine donor, which then reacts with the α-fluoroketone. The subsequent steps are thought to involve the elimination of hydrogen fluoride (B91410) and hydrolysis to yield the defluorinated ketone. This biocatalytic process represents a significant advancement in the enzymatic defluorination of fluorinated organic compounds. researchgate.net

Stereochemical and Conformational Analysis of 2s 2 Fluorocyclohexan 1 One

Conformational Preferences and Equilibria

The six-membered ring of 2-fluorocyclohexanone (B1314666) exists in a dynamic equilibrium between two primary chair conformations: one with the fluorine atom in an axial position and the other with the fluorine in an equatorial position. The relative stability of these conformers is not fixed but varies significantly with the physical state (gas or solution) of the molecule.

The equilibrium between the axial and equatorial conformers of 2-fluorocyclohexanone is markedly dependent on the polarity of the medium. In the gas phase, the conformer with the axial fluorine atom is predominant. d-nb.infonih.gov Theoretical and experimental studies indicate that the axial population in the gas phase is approximately 64%. nih.gov

However, as the polarity of the solvent increases, the equilibrium shifts dramatically in favor of the equatorial conformer. d-nb.info In a highly polar solvent like dimethyl sulfoxide (B87167) (DMSO), the axial population decreases to as little as 2%. nih.gov This pronounced solvent dependence is a key feature of the molecule's conformational behavior. The equatorial conformer possesses a larger molecular dipole moment because the C=O and C-F bond dipoles are in a similar plane and orientation. nih.gov Consequently, polar solvents preferentially stabilize the more polar equatorial conformer, shifting the equilibrium away from the axial form. d-nb.info

| Phase/Solvent | Axial Conformer Population (%) | Equatorial Conformer Population (%) |

| Gas Phase | 64% nih.gov | 36% |

| DMSO Solution | 2% nih.gov | 98% |

The conformational stability of 2-fluorocyclohexanone is governed by a complex interplay of several intramolecular interactions, including steric, electrostatic, and stereoelectronic effects. nih.govnih.gov A significant factor is the short-range interaction between the fluorine substituent and the adjacent carbonyl group. d-nb.inforesearchgate.net This interaction can either be stabilizing or destabilizing depending on the conformation.

Electrostatic Effects: As discussed, electrostatic interactions play a crucial role, particularly in solution. The preference for the equatorial conformer in polar solvents is a direct consequence of the stabilization of its larger dipole moment by the solvent continuum. d-nb.infonih.gov Conversely, in the gas phase, the electrostatic repulsion between the carbonyl oxygen and the fluorine atom in the equatorial position can be a destabilizing factor. nih.gov

Hyperconjugation: Hyperconjugation refers to the delocalization of electrons from a filled bonding orbital (typically σ) to an adjacent empty antibonding orbital (σ* or π). wikipedia.org In 2-fluorocyclohexanone, hyperconjugative interactions, such as the donation of electron density from a σ C-H orbital to the antibonding σ C-F orbital, are believed to contribute to the stability of the axial conformer. nih.govnih.gov This type of interaction is maximized when the participating bonds are anti-periplanar, a condition met in the axial conformation. nih.gov The carbonyl group's π* C=O orbital also acts as a good electron acceptor, potentially participating in delocalization. nih.gov

Hydrogen Bonding: While classical hydrogen bonds are not present, weak non-conventional hydrogen bonds (NCHBs) of the C-H···F type can influence conformational stability. nih.gov In the axial conformer of some fluorinated cyclohexanes, stabilizing 1,3-diaxial C-H···F interactions have been identified as a significant stabilizing force. nih.govacs.org

The gauche effect describes the tendency of a molecule to adopt a gauche conformation when two electronegative groups are present on adjacent carbons, as seen in 1,2-difluoroethane. acs.orgrsc.orgyoutube.com In the context of 2-fluorocyclohexanone, an axial fluorine atom is in a gauche relationship with the endocyclic C-C bonds. It was initially hypothesized that the gauche effect, arising from stabilizing hyperconjugative interactions (σC–H → σ*C–F), would strongly favor the axial conformer. nih.gov

However, studies on 2-fluorocyclohexanone and its analogs have revealed that the classic gauche effect is not the dominant stabilizing force. d-nb.inforesearchgate.net Any potential stabilization from gauche-type hyperconjugative interactions is largely overcome by the more powerful short-range electronic interactions involving the adjacent carbonyl group. d-nb.inforesearchgate.net Therefore, while the principles of the gauche effect are relevant, they are not sufficient to fully explain the conformational preferences in this specific α-fluoroketone system. nih.gov

Determination of Absolute Configuration and Stereoisomerism

Assigning the absolute configuration of a chiral molecule like (2S)-2-Fluorocyclohexan-1-one is essential for understanding its chemical and biological properties. Several spectroscopic and computational methods are employed for this purpose.

The determination of the absolute configuration of chiral fluorinated cyclohexanones relies heavily on a combination of experimental spectroscopy and theoretical calculations. nih.govresearchgate.net

Vibrational Optical Activity (VOA): This has become a powerful and reliable tool for assigning the absolute configuration of chiral molecules in solution. researchgate.netnih.gov The technique measures the differential interaction of a chiral molecule with left and right circularly polarized infrared light. VOA encompasses two methods:

Vibrational Circular Dichroism (VCD): An infrared spectroscopy technique that provides the stereochemical structure. researchgate.net

Raman Optical Activity (ROA): A complementary vibrational spectroscopy technique. nih.gov

The standard procedure involves measuring the experimental VCD spectrum of the chiral molecule. nih.gov Concurrently, the theoretical VCD spectrum for one of the enantiomers (e.g., the (S)-enantiomer) is calculated using computational methods like Density Functional Theory (DFT). researchgate.netpurechemistry.org The absolute configuration is unambiguously assigned by comparing the signs and intensities of the experimental spectrum with the calculated one. A match confirms the configuration, while an inverted mirror-image spectrum indicates the opposite enantiomer. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another key technique. Spectroscopic parameters such as chemical shifts and, particularly, nuclear coupling constants (e.g., 1JC,F and 4JH,H) are sensitive to the molecule's three-dimensional structure and can provide crucial information about the stereochemistry and the populations of different conformers. nih.govnih.gov Chiral auxiliaries or solvents can also be used in NMR to differentiate between enantiomers. purechemistry.org

Chiroptical Methods: Traditional chiroptical methods like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) spectroscopy are also used. The "Octant Rule" for ketones, for instance, correlates the sign of the Cotton effect in the CD spectrum with the spatial arrangement of substituents around the carbonyl chromophore, allowing for the assignment of absolute configuration. thieme-connect.deyoutube.com

Diastereoselective and Enantioselective Control in Synthesis

The synthesis of α-fluorinated ketones such as this compound presents a significant stereochemical challenge. The introduction of a fluorine atom adjacent to a carbonyl group creates a stereocenter, necessitating precise control to obtain the desired enantiomer. Modern synthetic strategies have increasingly focused on catalytic asymmetric methods to achieve high levels of enantioselectivity and diastereoselectivity. These methods often employ chiral catalysts to orchestrate the fluorination of a prochiral precursor, ensuring the formation of the desired stereoisomer.

Key advancements in this area include the development of dual catalysis systems and organocatalytic cascade reactions. These approaches have proven effective in constructing fluorine-containing stereocenters with high fidelity.

One prominent strategy involves the merger of two distinct chiral catalytic cycles: enamine catalysis and chiral anion phase-transfer catalysis. nih.gov In this dual catalysis system, a protected amino acid acts as an organocatalyst to convert the parent cyclohexanone (B45756) into a chiral enamine. nih.govacs.org Simultaneously, a chiral lipophilic phosphate (B84403) catalyst generates a soluble and chiral electrophilic fluorinating reagent by exchanging anions with an achiral fluorine source like Selectfluor. nih.gov The subsequent union of the activated ketone and the chiral fluorinating agent, often through a hydrogen-bonded transition state, facilitates highly stereoselective fluorination. nih.gov This cooperative approach has been successfully applied to the asymmetric fluorination of α-substituted cyclohexanones, generating quaternary fluorine-containing stereocenters with excellent enantioselectivity. acs.orgacs.org

The effectiveness of this dual catalysis is highlighted by the high enantiomeric excess (ee) achieved. For instance, using a specific protected anthryl-variant of phenylalanine as the organocatalyst, the fluorinated product was obtained in 94% ee. acs.org

Table 1: Asymmetric Fluorination via Dual Catalysis

| Substrate | Organocatalyst | Fluorinating Agent | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|

| α-Aryl Cyclohexanone | Protected Phenylalanine Variant | Selectfluor | 61 | 94 |

| α-Furan Cyclohexanone | Protected Phenylalanine Variant | Selectfluor | - | - |

Another powerful method for stereocontrolled synthesis is the organocatalytic Robinson annulation. nih.gov This approach has been developed into a one-pot sequence for the asymmetric synthesis of fluorocyclohexenones. The process begins with the fluorination of a β-ketoester using Selectfluor™. This is followed by a Michael addition and Robinson annulation sequence promoted by a cinchona alkaloid amine catalyst. nih.gov Both stereocenters in the resulting fluorinated cyclohexanone product are established during the Michael addition step, which proceeds with high diastereoselectivity and enantioselectivity. nih.gov This method can yield products with up to 99% ee and a diastereomeric ratio (dr) of 20:1. nih.gov

Table 2: Organocatalytic Robinson Annulation for Fluorocyclohexenone Synthesis

| Michael Acceptor | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|

| Chalcone | Cinchona Alkaloid Amine | Good to Excellent | up to 20:1 | up to 99 |

| Fluorinated Chalcone | Cinchona Alkaloid Amine | 53-65 | 5:1 to 8:1 | 89-93 |

These advanced catalytic methods underscore the progress in achieving precise stereochemical control during the synthesis of complex molecules like this compound, enabling access to enantiomerically pure materials for further study and application.

Computational and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory has become a standard method for the cost-effective and accurate quantum mechanical modeling of molecular systems. acs.org For (2S)-2-Fluorocyclohexan-1-one, DFT calculations are instrumental in elucidating its conformational landscape, the subtle electronic interactions governing its stability, and the energetic pathways of its reactions.

Conformational Energy Calculations and Geometry Optimization

The six-membered ring of this compound is not planar and exists in chair conformations. The fluorine substituent at the C2 position can occupy either an axial or an equatorial position, leading to two primary conformers. DFT calculations are used to optimize the geometry of these conformers and to determine their relative energies.

Theoretical studies have shown that the conformational equilibrium of 2-fluorocyclohexanone (B1314666) is highly sensitive to its environment. ufla.brresearchgate.net In the gas phase, the axial conformer is calculated to be more stable than the equatorial conformer. researchgate.netbeilstein-journals.org This preference is contrary to what would be expected based on steric hindrance alone, suggesting that stereoelectronic effects play a dominant role. However, as the polarity of the solvent increases, the equilibrium shifts, and the equatorial conformer becomes progressively more stable and is the predominant form in polar solvents like DMSO. researchgate.netbeilstein-journals.org This solvent-dependent shift is attributed to the larger dipole moment of the equatorial conformer, which is better stabilized by a polar continuum. beilstein-journals.org

A 2020 study by Silva et al. employed DFT calculations to investigate the conformational preferences of 2-fluorocyclohexanone analogs. researchgate.net Their work confirmed the preference for the axial fluorine orientation in the gas phase, with the energy difference between conformers being less than 1 kcal/mol. researchgate.net The choice of DFT functional and basis set is critical for accurately reproducing experimental trends, with dispersion-corrected functionals like B3LYP-D3(BJ) showing good agreement with higher-level reference methods such as MP2. d-nb.info

Table 1: Calculated Conformational Preferences of 2-Fluorocyclohexanone

| Conformer | Environment | Calculated Population | Reference |

|---|---|---|---|

| Axial | Gas Phase | ~64% | beilstein-journals.org |

| Equatorial | Gas Phase | ~36% | beilstein-journals.org |

| Axial | DMSO Solution | ~2% | beilstein-journals.org |

Analysis of Intramolecular Interactions (e.g., NBO analysis)

To understand the origins of the conformational preferences in this compound, Natural Bond Orbital (NBO) analysis is a widely used computational technique. NBO analysis deconstructs the complex molecular wavefunction into localized electron-pair "bonding" units (bonds, lone pairs), allowing for the quantitative assessment of stabilizing and destabilizing interactions.

For 2-fluorocyclohexanone, NBO analysis reveals that the preference for the axial conformer in the gas phase is governed by a delicate balance of hyperconjugative and electrostatic interactions. beilstein-journals.orgresearchgate.net Hyperconjugation, often referred to as the gauche effect in this context, involves the donation of electron density from a filled bonding orbital (the donor) to a nearby empty antibonding orbital (the acceptor). researchgate.net In the axial conformer, stabilizing hyperconjugative interactions, such as those between C-H bonding orbitals and the C-F antibonding orbital (σCH → σ*CF), are more significant than in the equatorial conformer. researchgate.net

Transition State Modeling for Reaction Mechanisms

DFT is also a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the characterization of transition states and the elucidation of reaction mechanisms. While specific studies on the transition states of reactions involving this compound are not abundant, computational studies on closely related systems provide valuable insights.

For instance, the epoxidation of alkenes by dioxiranes derived from 2-fluorocyclohexanone has been studied computationally. acs.orgnih.gov DFT (B3LYP/6-31G(d)) calculations were used to model the transition states for oxygen transfer from the dioxirane (B86890) to an alkene. nih.gov The calculations showed a preference for a transition state where the axial fluorine substituent is positioned anti to the transferring oxygen atom to minimize electrostatic repulsion. acs.orgnih.gov This stereoelectronic effect was found to stabilize the preferred transition state by 5.2 kcal/mol compared to the equivalent cyclohexanone-derived system without the fluorine substituent. nih.gov This work demonstrates how DFT can be used to predict stereoselectivity in reactions by modeling the subtle electronic interactions present in the transition state.

Advanced Spectroscopic Parameter Calculations

Computational methods are increasingly used to predict spectroscopic parameters, which serves as an invaluable aid in the structural elucidation of molecules. For this compound, the calculation of NMR parameters is particularly important for confirming its stereochemistry.

Prediction of NMR Chemical Shifts and Coupling Constants for Stereochemical Elucidation

The calculation of NMR chemical shifts (δ) and spin-spin coupling constants (J-values) using DFT has become a routine procedure. uzh.chlatrobe.edu.au These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. The accuracy of the predicted values depends heavily on the chosen DFT functional, basis set, and the inclusion of solvent effects. uzh.chaps.org

For fluorinated organic molecules, predicting 19F NMR chemical shifts is of particular interest. latrobe.edu.au Computational studies on 2-fluorocyclohexanone and its analogs have been performed to obtain insights into their spectroscopic behavior. beilstein-journals.org The calculated chemical shifts and, more importantly, the vicinal 3JHH coupling constants can be used to determine the populations of the axial and equatorial conformers in solution. researchgate.net The Karplus relationship, which correlates the magnitude of 3JHH to the dihedral angle between the coupled protons, is often used in conjunction with DFT-calculated values for the pure conformers to derive the conformational equilibrium.

Correlation of Computational Data with Experimental Spectroscopic Observations

A key application of computational spectroscopy is the direct comparison of calculated parameters with experimental data. A strong correlation between the predicted and measured NMR spectra provides high confidence in the structural assignment of a compound.

In the case of 2-halocyclohexanones, including the fluoro-derivative, researchers have combined experimental NMR data with theoretical and solvation calculations to determine the conformer energies in various solvents. researchgate.net By fitting the experimentally observed coupling constants to the DFT-calculated values for the individual axial and equatorial conformers, a quantitative picture of the conformational equilibrium can be established. For 2-fluorocyclohexanone, this combined approach has confirmed that while the axial conformer is more stable in the gas phase, the equatorial conformer is the major species in solution, with its population reaching nearly 100% in highly polar solvents. researchgate.net This excellent agreement between theory and experiment underscores the power of computational chemistry to interpret and rationalize experimental observations. uzh.chnih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Fluorocyclohexanone |

| 2-Chlorocyclohexanone |

| 2-Bromocyclohexanone |

| 2-Iodocyclohexanone |

| 1-Boc-3-fluoro-4-oxopiperidine |

| 3-fluoro-4-oxopiperidin-1-ium cation |

| 1,2-difluoroethane |

| 4-tert-butyl-2-fluorocyclohexanone |

| 4-tert-butylcyclohexanone |

Application As Chiral Building Blocks in Complex Molecule Synthesis Research

Strategic Utility in Fluorinated Pharmaceutical and Agrochemical Intermediates

The incorporation of fluorine into organic molecules is a widely recognized strategy for modulating the physicochemical and biological properties of a compound. This approach is heavily utilized in the design of pharmaceuticals and agrochemicals to enhance characteristics such as metabolic stability, bioavailability, and binding affinity. nih.govethernet.edu.et Consequently, a significant percentage of commercial drugs and pesticides contain at least one fluorine atom. ucj.org.uaresearchgate.netresearchgate.net

(2S)-2-Fluorocyclohexan-1-one serves as a key intermediate in the synthesis of these complex fluorinated molecules. Its utility lies in its ability to introduce a specific stereochemistry and a fluorine atom simultaneously, which is often crucial for biological activity. Many modern active ingredients in crop protection and medicine are chiral, and their biological effects are often dependent on a single enantiomer. ucj.org.ua The development of novel agrochemicals and pharmaceuticals frequently relies on the availability of such specialized, fluorinated chiral building blocks to construct the final active compounds. fluorochem.co.ukyujichemtech.com

| Compound Class | Example Product Name | Role of Fluorine/Fluorinated Moiety | Reference |

|---|---|---|---|

| Pharmaceutical | Alpelisib | The trifluoromethyl group enhances metabolic stability and improves binding affinity to the target kinase. | mdpi.com |

| Pharmaceutical | Ubrogepant | The N-trifluoroethylpiperidinone ring is a key chiral feature; fluorine is associated with improved pharmacokinetic properties. | mdpi.com |

| Fungicide | Mefentrifluconazole | The trifluoromethyl group is integral to its function as a sterol demethylation inhibitor. | rhhz.net |

| Fungicide | Isoflucypram | The difluoromethyl group is introduced via a fluorinated building block during synthesis. | rhhz.net |

Role in Creating Chiral Fluorine-Containing Stereocenters

The synthesis of molecules with specific, three-dimensional arrangements of atoms (stereocenters) is a central challenge in organic chemistry. When one of these stereocenters involves a carbon-fluorine bond, it presents unique synthetic hurdles. Asymmetric synthesis, particularly catalytic enantioselective methods, provides an efficient pathway to create these chiral fluorine-containing centers. nih.gov

This compound is an example of an optically active α-fluoroketone, a class of compounds that are highly sought after for building more complex chiral molecules. elsevierpure.com Research has focused on developing methods to produce such compounds with high enantiomeric purity. For instance, catalytic enantioselective desymmetrization and α-fluorination of ketones are prominent strategies. acs.orgnih.govacs.org These methods allow for the precise installation of a fluorine atom adjacent to a carbonyl group in a specific spatial orientation, creating the chiral center found in this compound. This pre-formed chiral center can then be carried through subsequent reaction steps to build larger, more complex molecules where the fluorine's stereochemistry is critical for the final product's function. nih.gov

| Synthetic Method | Catalyst/Reagent | Key Outcome | Reference |

|---|---|---|---|

| Catalytic Enantioselective Decarboxylation | Palladium catalyst with a chiral phosphinooxazoline ligand. | Produces optically active α-fluoroketones in high yields with up to 99% enantiomeric excess (ee). | elsevierpure.com |

| CPA-Catalyzed Desymmetrization | Chiral Phosphoric Acid (CPA) | Enables access to enantioenriched α-aryl-α-fluoroketones in good yields and excellent enantioselectivities. | acs.orgnih.gov |

| Catalytic Enantioselective Nucleophilic α-Fluorination | Hydrogen bonding donor catalyst with CsF. | Overcomes catalyst deactivation and enables efficient enantiocontrol in C–F bond formation. | acs.org |

Precursors for Advanced Organic Materials and Bioactive Scaffolds

Beyond pharmaceuticals and agrochemicals, chiral fluorinated building blocks are foundational components for creating advanced organic materials and bioactive scaffolds. elsevierpure.com In materials science, introducing fluorine can influence properties like thermal stability and electronic characteristics, which is relevant for developing novel fluorophores or polymers. nih.gov In biomedical applications, a "scaffold" refers to a three-dimensional structure that can support cell growth for tissue engineering or act as a framework for presenting bioactive molecules. nih.govnih.govresearchgate.net

This compound serves as a precursor for these complex structures. The synthesis of a bioactive scaffold is a multi-step process where simple building blocks are assembled into a larger, functional system. semanticscholar.org By using a precursor like this compound, both a specific 3D architecture (chirality) and the unique properties of fluorine can be embedded into the final scaffold. The fluorine atom can modulate the scaffold's interaction with biological systems by altering its lipophilicity and metabolic stability, which are critical factors for designing materials for tissue regeneration or controlled drug delivery. nih.govnih.govmdpi.com

| Property | Effect of Fluorine Incorporation | Relevance to Advanced Materials/Bioactive Scaffolds |

|---|---|---|

| Metabolic Stability | Increases resistance to metabolic degradation by enzymes. | Enhances the longevity and efficacy of bioactive scaffolds and drugs. ucj.org.ua |

| Lipophilicity | Increases lipophilicity, which can improve membrane permeability. | Affects how the scaffold or material interacts with cellular membranes. nih.gov |

| Binding Affinity | Can form unique non-covalent interactions (e.g., hydrogen bonds), altering how a molecule binds to a biological target. | Crucial for designing scaffolds with specific biological targets or for creating selective materials. mdpi.com |

| Conformational Control | The stereoelectronic effects of fluorine can influence the preferred shape (conformation) of a molecule. | Allows for precise control over the 3D structure of the final material or scaffold. elsevierpure.com |

Future Research Directions and Challenges

Development of Novel and More Efficient Asymmetric Fluorination Methodologies

Despite considerable advances, the development of practical and highly efficient methods for asymmetric fluorination remains a primary objective. nih.gov A significant challenge lies in the creation of fluorine-containing quaternary stereogenic centers, which is a synthetically demanding task. nih.gov Current research focuses on several promising fronts to overcome these hurdles.

One major direction is the continued innovation in catalyst design. This includes the development of novel organocatalysts, such as primary amine functionalized Cinchona alkaloids and planar chiral isothiourea catalysts, which have shown high enantioselectivity in the α-fluorination of ketones and carboxylic acids, respectively. mdpi.comprinceton.edunih.gov Enzymatic approaches are also emerging as a powerful alternative, offering the potential for precise and selective fluorine incorporation within a specific chiral environment, which can be difficult to achieve with traditional chemical catalysts. the-innovation.org

Another key area is the exploration of new fluorinating agents and reaction concepts. While electrophilic reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are common, there is a growing interest in using nucleophilic fluoride (B91410) sources like cesium fluoride (CsF), which are more abundant and economical. acs.orgacs.org Developing catalytic systems that can effectively utilize these nucleophilic sources for the enantioselective fluorination of simple ketones is a significant goal. acs.orgacs.org Furthermore, integrating fluorination with sustainable technologies such as flow chemistry, electrochemistry, and photocatalysis is expected to lead to safer and more efficient large-scale syntheses. mdpi.com

Future methodologies are expected to be not only highly stereoselective but also more cost-effective, environmentally benign, and tolerant of a wide range of functional groups, enabling late-stage fluorination of complex molecules. cas.cnpharmtech.com

| Methodology | Catalyst/Reagent Type | Advantages | Challenges | References |

|---|---|---|---|---|

| Organocatalysis | Chiral amines (e.g., Cinchona alkaloids), Isothioureas | Metal-free, mild conditions, high enantioselectivity. | Catalyst loading, substrate scope, efficiency for ketones. | mdpi.comprinceton.edunih.gov |

| Metal Catalysis | Lewis acids (e.g., Ti, Cu, Ni complexes) | Activation of substrates, rigid chiral environment. | Metal toxicity, sensitivity to air/moisture. | acs.orgnih.gov |

| Enzymatic Catalysis | Olefin reductases, Fluorinases | High precision and selectivity, environmentally friendly. | Limited enzyme availability, substrate specificity. | the-innovation.org |

| Phase-Transfer Catalysis | Chiral quaternary ammonium (B1175870) salts, Chiral anions | Use of inexpensive fluoride sources (e.g., CsF). | Catalyst deactivation, mechanistic complexity. | acs.orgacs.orgrsc.org |

In-Depth Mechanistic Understanding of Complex Catalytic Systems

Achieving higher efficiency and selectivity in asymmetric fluorination is intrinsically linked to a deeper understanding of the underlying reaction mechanisms. Many successful catalytic systems operate through complex, multi-step pathways that are not yet fully elucidated. For instance, in dual-catalyst systems that combine enamine catalysis with chiral anion phase-transfer catalysis for the fluorination of α-branched cyclohexanones, it is proposed that two distinct catalytic cycles operate in concert. acs.orgnih.gov A detailed mechanistic investigation is required to understand how the activated ketone and the activated fluorinating agent interact within a hydrogen-bonded transition state to impart high stereoselectivity. acs.org

Preliminary mechanistic studies for nucleophilic fluorination using hydrogen-bonding donor catalysts suggest a pathway involving phase transfer and dynamic kinetic resolution. acs.orgacs.org However, a more comprehensive picture requires advanced techniques. Future research will likely employ a combination of kinetic studies, nonlinear effect analysis, and advanced spectroscopic methods (e.g., in-situ NMR) to probe catalyst-substrate and catalyst-reagent interactions. acs.org These experimental approaches, coupled with computational modeling, can help to identify key intermediates and transition states, clarifying the origins of stereoselectivity and potential catalyst deactivation pathways. acs.orgnih.gov A thorough mechanistic understanding is crucial for the rational design of improved catalysts and reaction conditions, moving beyond empirical screening to a more knowledge-driven approach.

Exploration of New Reactivity Modes for α-Fluoroketones

α-Fluoroketones, such as (2S)-2-Fluorocyclohexan-1-one, are not only targets for synthesis but also versatile intermediates for further chemical transformations. whiterose.ac.uk While they are well-established as reactive electrophiles for nucleophilic addition and substitution reactions, their full synthetic potential remains underexplored. beilstein-journals.orgnih.gov

One area of future research is the investigation of their conformational effects on reactivity. Studies have shown that α-fluoroketones can be less reactive than their chloro- and bromo- counterparts in certain reactions, a phenomenon attributed to the conformational preferences disfavoring optimal orbital overlap for nucleophilic attack. beilstein-journals.orgnih.gov A deeper understanding of these stereoelectronic effects could lead to the design of new reactions where the unique properties of the C-F bond are harnessed for selective transformations.

Another promising direction is the use of α-fluoroketones in biocatalysis. Recent studies have revealed that transaminase enzymes can catalyze the hydrodefluorination of α-fluoroketones, a previously unknown reactivity mode. whiterose.ac.ukresearchgate.net This discovery opens the door to developing novel enzymatic or chemoenzymatic cascades for the degradation of fluorinated compounds or for the synthesis of other valuable molecules. whiterose.ac.uk Additionally, the ketone group itself can be used as a directing group in photocatalytic C-H fluorination at other positions on the cyclohexane (B81311) ring, offering pathways to polyfluorinated structures. rsc.org Future work will likely focus on uncovering and exploiting other latent reactivity modes, expanding the utility of α-fluoroketones as key building blocks in organic synthesis.

Computational Design and Prediction of Fluorinated Cyclohexanone (B45756) Derivatives

Computational chemistry has become an indispensable tool in modern chemical research, and its application to fluorinated cyclohexanones holds significant promise. nih.gov Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict a wide range of properties for new, hypothetical fluorinated derivatives. mdpi.comemerginginvestigators.org

A key application is in the rational design of new catalysts for asymmetric fluorination. By modeling transition states and reaction pathways, researchers can predict which catalyst structures are most likely to provide high enantioselectivity for a given substrate, thereby reducing the need for extensive experimental screening. nih.gov Computational methods can also predict the physicochemical properties of novel fluorinated cyclohexanone derivatives, such as their electrochemical stability, polarity, and lipophilicity. mdpi.com This is particularly valuable in the context of designing molecules for specific applications, for example, as new electrolyte materials or as pharmaceutical candidates where properties like metabolic stability are crucial. mdpi.comemerginginvestigators.org

Furthermore, computational studies can provide insights into the conformational preferences and stereoelectronic effects that govern the reactivity of α-fluoroketones. beilstein-journals.orgnih.gov By understanding how fluorination impacts molecular geometry and orbital energies, chemists can better predict how these molecules will behave in chemical reactions. mdpi.com The synergy between computational prediction and experimental validation will accelerate the discovery and development of new fluorinated cyclohexanone derivatives with tailored properties and functions. researchgate.net

| Application Area | Computational Method | Predicted Properties/Outcomes | Impact on Research | References |

|---|---|---|---|---|

| Catalyst Design | DFT, Molecular Modeling | Transition state energies, enantioselectivity. | Rational design of more efficient catalysts. | nih.govacs.org |

| Property Prediction | DFT, COSMO-RS | Electrochemical stability, dielectric constant, basicity, lipophilicity. | Design of molecules for materials science and medicinal chemistry. | mdpi.comemerginginvestigators.org |

| Reactivity Analysis | DFT | Molecular geometry, orbital energies, reaction pathways. | Understanding and predicting chemical behavior. | beilstein-journals.orgnih.govmdpi.com |

Expanding the Scope of Chiral Fluorinated Cyclohexanone Building Blocks

Chiral fluorinated cyclohexanones and their derivatives are valuable building blocks for the synthesis of complex molecules in drug discovery and materials science. nih.govnih.gov A significant future challenge is to expand the diversity of available building blocks beyond simple monofluorinated systems. This involves developing synthetic routes to cyclohexanone scaffolds with multiple fluorine atoms, specific stereochemical arrangements, and various functional groups.

The synthesis of polyfluorinated cyclohexanes, such as the all-cis 2,3,5,6-tetrafluorocyclohexane motif, demonstrates the creation of facially polarized rings with large molecular dipole moments. nih.gov Incorporating a ketone functionality into such systems would generate highly advanced building blocks with unique electronic and steric properties. The development of methods to access a wider range of these stereoisomers is crucial for exploring their potential applications. nih.govwhiterose.ac.uk

The ultimate goal is to create a readily accessible library of chiral fluorinated cyclohexanone building blocks. researchgate.net This would empower medicinal chemists and materials scientists to systematically investigate how the number, position, and stereochemistry of fluorine atoms on the cyclohexanone ring influence biological activity and material properties. nih.gov Access to this expanded chemical space is expected to accelerate the development of new pharmaceuticals, agrochemicals, and advanced materials with novel and improved characteristics. nih.gov

Q & A

Q. Basic

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose- or amylose-based columns). Quantify enantiomeric excess (ee) via peak integration .

- Optical Rotation : Measure specific rotation ([α]D) and compare with literature values for the (2S) configuration .

- X-ray Crystallography : Provides definitive stereochemical assignment by resolving atomic positions in crystalline samples .

What experimental strategies can mitigate racemization during the synthesis of this compound?

Advanced

Racemization often occurs under acidic/basic conditions or elevated temperatures. Strategies include:

- Low-Temperature Fluorination : Use fluorinating agents like DAST at −78°C to minimize thermal degradation .

- Chiral Catalysts : Employ asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) to favor the (2S) configuration .

- In Situ Monitoring : Use <sup>19</sup>F NMR to track reaction progress and detect racemization early .

- Protecting Groups : Temporarily block reactive sites (e.g., ketones) to prevent unwanted side reactions during fluorination .

How do solvent polarity and reaction temperature influence kinetic vs. thermodynamic control in fluorinated cyclohexanone synthesis?

Q. Advanced

- Solvent Polarity : Polar aprotic solvents (e.g., DMF, THF) stabilize transition states in fluorination reactions, favoring kinetic products. Non-polar solvents may favor thermodynamic products via slower equilibration .

- Temperature : Low temperatures (−40°C to 0°C) favor kinetic control (e.g., stereoselective fluorination), while higher temperatures (25–60°C) promote thermodynamic equilibration, potentially leading to racemization .

- Case Study : In DAST-mediated fluorination, THF at −78°C yields higher (2S) selectivity compared to DMF at room temperature .

What are the key challenges in achieving high enantiomeric excess (ee) in the fluorination of cyclohexanone derivatives?

Basic

Challenges include:

- Steric Hindrance : Bulky substituents near the fluorination site can reduce reaction efficiency.

- Reagent Selectivity : Many fluorinating agents lack stereochemical discrimination, necessitating chiral catalysts .

- Purification Difficulty : Separating enantiomers requires specialized techniques (e.g., chiral chromatography), which are time- and resource-intensive .

How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Q. Advanced

- DFT Calculations : Model transition states and activation energies to predict fluorination pathways and stereochemical outcomes .

- Molecular Dynamics Simulations : Study solvent effects and conformational flexibility on reaction trajectories.

- Docking Studies : Explore interactions with enzymes or receptors for biochemical applications .

- Software tools like Gaussian or ORCA are recommended for these analyses .

What safety considerations are critical when handling fluorinated cyclohexanone derivatives?

Q. Basic

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Perform reactions in a fume hood due to volatile fluorinating agents (e.g., DAST) .

- Waste Disposal : Collect fluorinated byproducts separately and consult hazardous waste guidelines .

How does the electron-withdrawing nature of fluorine impact the reactivity of this compound in nucleophilic additions?

Advanced

The fluorine atom at C2:

- Reduces Ketone Reactivity : Electron withdrawal decreases the electrophilicity of the carbonyl carbon, slowing nucleophilic attacks (e.g., Grignard reactions).

- Directs Regioselectivity : Fluorine’s inductive effect can steer nucleophiles to specific positions on the cyclohexane ring .

- Case Study : In aldol reactions, this compound exhibits lower reactivity than non-fluorinated analogs, requiring stronger bases for enolate formation .

What are the best practices for documenting the synthesis and characterization of this compound in publications?

Q. Basic

- Experimental Reproducibility : Provide detailed procedures, including reagent grades, reaction times, and purification methods .

- Data Transparency : Report NMR shifts (δ), coupling constants (J), and HPLC retention times. Include raw spectral data in supplementary materials .

- Stereochemical Proof : Attach X-ray crystallography data or chiral HPLC chromatograms to confirm enantiopurity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.